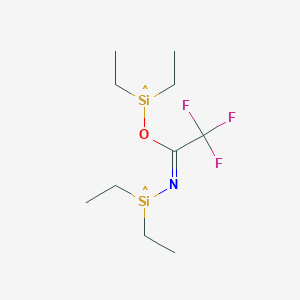
Ethanimidic acid,N-(diethylsilyl)-2,2,2-trifluoro-,diethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester is a specialized organic compound characterized by the presence of both silyl and trifluoro groups. This compound is notable for its unique chemical structure, which combines the properties of ethanimidic acid with the stability and reactivity of silyl and trifluoro groups. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester typically involves the esterification of ethanimidic acid with diethylsilyl and trifluoro groups. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in the presence of an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the silyl or trifluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanimidic acid derivatives.
Scientific Research Applications
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester involves its interaction with various molecular targets. The silyl and trifluoro groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
- Ethanimidic acid, N-methyl-, methyl ester
Uniqueness
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester is unique due to the presence of both diethylsilyl and trifluoro groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C10H20F3NOSi2 |
|---|---|
Molecular Weight |
283.44 g/mol |
InChI |
InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3/b14-9- |
InChI Key |
AERQTNAPNFAWTR-ZROIWOOFSA-N |
Isomeric SMILES |
CC[Si](CC)/N=C(/C(F)(F)F)\O[Si](CC)CC |
Canonical SMILES |
CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


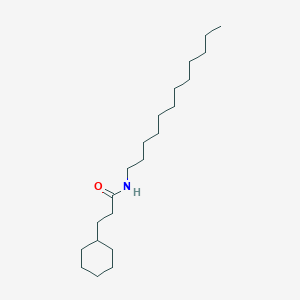


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
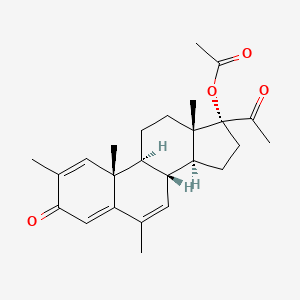
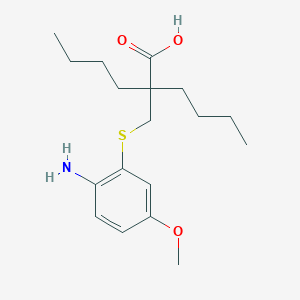



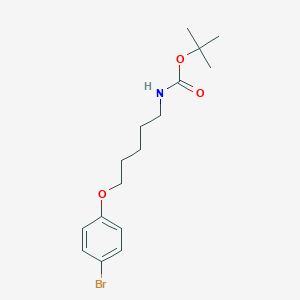
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
